Cas no 2231234-43-6 (6-bromo-4-fluoro-1H-indole-3-sulfonic acid)

6-bromo-4-fluoro-1H-indole-3-sulfonic acid 化学的及び物理的性質
名前と識別子
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- 1H-Indole-3-sulfonic acid, 6-bromo-4-fluoro-
- 6-bromo-4-fluoro-1H-indole-3-sulfonic acid
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- インチ: 1S/C8H5BrFNO3S/c9-4-1-5(10)8-6(2-4)11-3-7(8)15(12,13)14/h1-3,11H,(H,12,13,14)
- InChIKey: ZPXXAPUSBXWEJL-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(F)=CC(Br)=C2)C(S(O)(=O)=O)=C1
6-bromo-4-fluoro-1H-indole-3-sulfonic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-100MG |
6-bromo-4-fluoro-1H-indole-3-sulfonic acid |
2231234-43-6 | 95% | 100MG |
¥ 1,980.00 | 2023-03-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-5G |
6-bromo-4-fluoro-1H-indole-3-sulfonic acid |
2231234-43-6 | 95% | 5g |
¥ 23,760.00 | 2023-03-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-250MG |
6-bromo-4-fluoro-1H-indole-3-sulfonic acid |
2231234-43-6 | 95% | 250MG |
¥ 3,168.00 | 2023-03-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-100mg |
6-bromo-4-fluoro-1H-indole-3-sulfonic acid |
2231234-43-6 | 95% | 100mg |
¥1978.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-250mg |
6-bromo-4-fluoro-1H-indole-3-sulfonic acid |
2231234-43-6 | 95% | 250mg |
¥3165.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-500mg |
6-bromo-4-fluoro-1H-indole-3-sulfonic acid |
2231234-43-6 | 95% | 500mg |
¥5276.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-1.0g |
6-bromo-4-fluoro-1H-indole-3-sulfonic acid |
2231234-43-6 | 95% | 1.0g |
¥7914.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-1G |
6-bromo-4-fluoro-1H-indole-3-sulfonic acid |
2231234-43-6 | 95% | 1g |
¥ 7,920.00 | 2023-03-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-1g |
6-bromo-4-fluoro-1H-indole-3-sulfonic acid |
2231234-43-6 | 95% | 1g |
¥7914.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-500MG |
6-bromo-4-fluoro-1H-indole-3-sulfonic acid |
2231234-43-6 | 95% | 500MG |
¥ 5,280.00 | 2023-03-23 |
6-bromo-4-fluoro-1H-indole-3-sulfonic acid 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
6-bromo-4-fluoro-1H-indole-3-sulfonic acidに関する追加情報
Comprehensive Overview of 6-bromo-4-fluoro-1H-indole-3-sulfonic acid (CAS No. 2231234-43-6)
6-bromo-4-fluoro-1H-indole-3-sulfonic acid (CAS No. 2231234-43-6) is a highly specialized sulfonated indole derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of halogenated indoles, which are known for their versatile applications in medicinal chemistry and material science. The presence of both bromo and fluoro substituents on the indole ring enhances its reactivity, making it a valuable intermediate for synthesizing biologically active molecules.
In recent years, the demand for 6-bromo-4-fluoro-1H-indole-3-sulfonic acid has surged due to its role in the development of small-molecule inhibitors and fluorescent probes. Researchers are particularly interested in its potential applications in cancer therapeutics and neurodegenerative disease research. The compound's unique structure allows it to interact with specific enzyme targets, such as kinases and G-protein-coupled receptors (GPCRs), which are critical in drug discovery pipelines.
One of the most frequently searched questions about 6-bromo-4-fluoro-1H-indole-3-sulfonic acid is its synthetic route and scalability. The compound is typically synthesized through a multi-step process involving electrophilic aromatic substitution and sulfonation reactions. Its CAS No. 2231234-43-6 is often used as a unique identifier in patent literature and regulatory documents, highlighting its commercial and scientific importance.
The 6-bromo-4-fluoro-1H-indole-3-sulfonic acid market is also influenced by trends in green chemistry and sustainable synthesis. Many users search for eco-friendly alternatives to traditional halogenation methods, which aligns with the growing emphasis on reducing environmental impact in chemical manufacturing. This compound's compatibility with catalytic processes and biocatalysis makes it a subject of ongoing innovation.
Another area of interest is the compound's physicochemical properties, such as its solubility, stability, and pKa values. These parameters are crucial for formulators and researchers working on drug delivery systems. The sulfonic acid group in the molecule enhances its water solubility, which is advantageous for aqueous-phase reactions and biological assays.
In the context of intellectual property, 6-bromo-4-fluoro-1H-indole-3-sulfonic acid has been cited in several patents related to anticancer agents and diagnostic imaging. Its CAS No. 2231234-43-6 serves as a key reference in patent databases, underscoring its relevance in competitive research landscapes. Companies specializing in custom synthesis and contract research often list this compound in their portfolios to attract collaborations.
From a regulatory perspective, 6-bromo-4-fluoro-1H-indole-3-sulfonic acid is not classified as a hazardous substance under major global frameworks such as REACH and GHS. However, users frequently inquire about its handling precautions and storage conditions, which are standard for sulfonic acid derivatives. Proper personal protective equipment (PPE) and ventilation are recommended during laboratory use.
The compound's role in high-throughput screening (HTS) is another trending topic. Its fluorescence properties and metal-chelating ability make it a candidate for assay development in drug discovery. Researchers often explore its derivatives for structure-activity relationship (SAR) studies, aiming to optimize bioavailability and target selectivity.
In summary, 6-bromo-4-fluoro-1H-indole-3-sulfonic acid (CAS No. 2231234-43-6) is a multifaceted compound with broad applications in life sciences and material engineering. Its synthesis, properties, and applications continue to evolve, driven by advancements in precision chemistry and interdisciplinary research. As the scientific community seeks more efficient and sustainable solutions, this compound remains a focal point for innovation.
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